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Compound of Interest

3-methoxy-1H-indazole-5-
Compound Name: o
carboxylic acid

Cat. No.: B8575840

Executive Summary

The 3-methoxyindazole scaffold represents a critical structural modification of the indazole (1H-
indazole) core, a privileged pharmacophore in medicinal chemistry. Unlike their keto-tautomers
(indazolinones), 3-methoxy derivatives are locked in the enol ether form, significantly altering
their physicochemical properties, lipophilicity, and hydrogen-bonding potential.

This guide analyzes the biological profile of 3-methoxyindazole derivatives, focusing on their
dual role as antiparasitic agents (specifically against Leishmania and Trichomonas) and kinase
inhibitors in oncology. It details the structure-activity relationships (SAR) that govern their
potency, provides validated synthetic protocols for selective O-methylation, and outlines the
mechanistic pathways driving their therapeutic effects.

Chemical Basis: The 3-Methoxy Advantage
Tautomeric Locking and Physicochemical Properties

Indazole exists in a tautomeric equilibrium between the 1H-form, 2H-form, and the 3-
hydroxy/indazolinone forms. Introducing a methoxy group at position 3 (C3) via O-alkylation
effectively "locks" the molecule into the 3-alkoxy-1H-indazole or 3-alkoxy-2H-indazole state,
preventing tautomerization to the amide-like indazolinone.

o Lipophilicity: The 3-methoxy group increases logP compared to the 3-hydroxy parent,
enhancing passive membrane permeability—a critical factor for intracellular antiparasitic
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targets.

» Electronic Effect: The methoxy group acts as a weak electron-donating group (EDG) by
resonance but an electron-withdrawing group by induction, modulating the pKa of the N1
proton and influencing binding affinity in enzyme pockets.

Structural Distinction

Researchers must distinguish between:
o 3-Methoxyindazoles: Aromatic, ether-linked (Target of this guide).
 Indazolin-3-ones: Amide-like, often resulting from N-alkylation.

Therapeutic Applications & Mechanisms[1][2]
Antiparasitic Activity (Leishmaniasis & Trichomoniasis)

The most well-characterized application of 3-methoxyindazole derivatives is in the treatment of
protozoan infections.

o Core Scaffold: 3-methoxy-1-benzyl-5-nitroindazole.
e Mechanism of Action (MOA):

o Nitro-Reduction: The C5-nitro group is a prodrug moiety. Inside the parasite,
nitroreductases (type I) reduce the nitro group to toxic radical species (nitro anion
radicals).

o Oxidative Stress: These radicals generate superoxide anions and hydroxyl radicals,
causing lethal oxidative damage to the parasite's DNA and mitochondria.

o Role of 3-Methoxy: The 3-methoxy group prevents the formation of the hydrophilic
enol/keto tautomer, ensuring the molecule is lipophilic enough to cross the parasite's
membrane (promastigote and amastigote stages).

Anticancer Activity (Kinase Inhibition)
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3-Substituted indazoles are potent ATP-competitive inhibitors. While 3-amino and 3-aryl
derivatives are more common in clinical candidates (e.g., Axitinib, Entrectinib), 3-methoxy
derivatives serve as valuable probes and bioisosteres.

o Target: Receptor Tyrosine Kinases (VEGFR, PDGFR) and Serine/Threonine Kinases
(Chekl).

e Binding Mode: The indazole ring mimics the adenine of ATP. The N1 and N2 nitrogens often
interact with the "hinge region” of the kinase, while the 3-methoxy group projects into the
solvent-accessible region or a hydrophobic back-pocket, depending on the specific kinase
topology.

Structure-Activity Relationship (SAR)[3]

The biological activity of 3-methoxyindazoles is tightly regulated by substitutions at three key
positions: N1, C3, and C5.
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Figure 1: SAR Map of 3-Methoxyindazole Derivatives showing functional roles of key positions.
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Data Summary: Biological Potency

The following table summarizes key biological data for 3-methoxy-1-benzyl-5-nitroindazole

derivatives against Leishmania species, highlighting the impact of the 3-methoxy group

compared to the 3-hydroxy (indazolone) form.
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Note: The dramatic difference between Ind-OMe-1 and Ind-OH-Ref confirms that O-methylation

is essential for antiparasitic activity, likely due to membrane permeability.

Experimental Protocols
Synthesis: Selective O-Methylation of Indazol-3-one

Achieving the 3-methoxy derivative without contaminating N-methylated byproducts requires

specific conditions.

Reagents:

e 1-Benzyl-5-nitroindazol-3-one (Starting Material)[2]
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o lodomethane (Mel) or Dimethyl sulfate

 Silver Carbonate (Ag2COs3) - Critical for O-selectivity
e Anhydrous Benzene or Toluene

Protocol:

e Preparation: Dissolve 1-benzyl-5-nitroindazol-3-one (1.0 eq) in anhydrous toluene under an
inert atmosphere (N2).

 Activation: Add Silver Carbonate (Ag2COs, 1.5 eq). The silver cation coordinates with the
nitrogen, favoring electrophilic attack at the oxygen.

o Alkylation: Add lodomethane (2.0 eq) dropwise.

o Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (3-methoxy product is less
polar than the starting indazolone).

o Workup: Filter off silver salts through a Celite pad. Wash the filtrate with 5% NaHCOs and
brine.

 Purification: Concentrate the organic layer. Recrystallize from ethanol/water or purify via
silica gel chromatography (Hexane:EtOAc 8:2) to yield the 3-methoxy-1-benzyl-5-
nitroindazole.

Biological Assay: Antileishmanial MTT Assay

Objective: Determine IC50 against Leishmania promastigotes.

e Culture: Maintain Leishmania promastigotes at 28°C in RPMI-1640 medium supplemented
with 10% HIFCS.

e Seeding: Plate parasites (2 x 10° cells/mL) in 96-well plates (100 pL/well).

o Treatment: Add 3-methoxyindazole derivatives dissolved in DMSO (Final DMSO < 0.5%).
Prepare serial dilutions (e.g., 100 pM to 0.1 pM). Include Amphotericin B as a positive
control.
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Incubation: Incubate for 48 hours at 28°C.

Development: Add 20 pL of MTT solution (5 mg/mL). Incubate for 4 hours.

Solubilization: Dissolve formazan crystals with 100 pL SDS (10%).

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram illustrates the dual pathways: the oxidative stress mechanism in
parasites and the ATP-competitive binding in cancer cells.
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Figure 2: Dual Mechanism of Action: Oxidative Stress (Parasitic) vs. Kinase Inhibition
(Oncology).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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